Brefonalol
Overview
Description
Preparation Methods
The synthesis of Brefonalol involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Intermediate Formation: The quinoline derivative undergoes a series of reactions, including alkylation and hydrolysis, to form the intermediate.
Final Product: The intermediate is then reacted with a phenylethanolamine derivative under specific conditions to yield this compound.
Chemical Reactions Analysis
Brefonalol undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation.
Substitution: This compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major products formed from these reactions include various quinolinone derivatives and substituted quinoline compounds.
Scientific Research Applications
Chemistry: Used as a model compound in studying beta-adrenergic antagonists and their chemical properties.
Biology: Investigated for its effects on biological systems, particularly in cardiovascular research.
Medicine: Explored for its therapeutic potential in treating hypertension, arrhythmias, and angina pectoris.
Mechanism of Action
Brefonalol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate, lowered blood pressure, and vasodilation . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Brefonalol can be compared with other beta-adrenergic antagonists such as:
Propranolol: A non-selective beta blocker used to treat hypertension, angina, and arrhythmias.
Atenolol: A selective beta-1 blocker used primarily for cardiovascular diseases.
Metoprolol: Another selective beta-1 blocker with similar applications to Atenolol.
This compound is unique due to its specific chemical structure and the combination of its beta-adrenergic blocking and vasodilating properties . Unlike some other beta blockers, this compound has been noted for its potential to reduce heart frequency and blood pressure while also dilating blood vessels .
Properties
IUPAC Name |
6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,13-12-16-6-4-3-5-7-16)23-15-20(25)18-8-10-19-17(14-18)9-11-21(26)24-19/h3-8,10,14,20,23,25H,9,11-13,15H2,1-2H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUZPBGIBVJYSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)NCC(C2=CC3=C(C=C2)NC(=O)CC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869414 | |
Record name | Brefonalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103880-26-8, 104051-20-9 | |
Record name | 6-[2-[(1,1-Dimethyl-3-phenylpropyl)amino]-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103880-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brefonalol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104051209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brefonalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BREFONALOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVO6SSG9S3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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